molecular formula C21H34O5 B303354 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid

Cat. No. B303354
M. Wt: 366.5 g/mol
InChI Key: AJJQQVVXUBHLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid (DDMBA) is a chemical compound that belongs to the class of benzoic acid derivatives. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. DDMBA has gained significant attention in scientific research due to its potential applications in various fields, including material science, pharmaceuticals, and biotechnology.

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid is not well understood, but it is believed to interact with the lipid bilayer of cell membranes, altering their fluidity and permeability. This may lead to changes in cell signaling and gene expression, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
4-(Dodecyloxy)-3,5-dimethoxybenzoic acid has been shown to exhibit antimicrobial properties against various bacteria and fungi, making it a potential candidate for use in the development of new antimicrobial agents. It has also been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid in laboratory experiments is its excellent solubility in organic solvents, which makes it easy to handle and manipulate. However, its insolubility in water may limit its use in certain applications, and its potential toxicity should be taken into consideration when working with this compound.

Future Directions

There are several potential future directions for research on 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid. One area of interest is its potential use as a surfactant and emulsifier in the development of new industrial products. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid and its potential applications in the field of biotechnology. Finally, research on the potential toxicity of 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid and its effects on human health is needed to ensure its safe use in various applications.

Synthesis Methods

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid can be synthesized through several methods, including the esterification of 3,5-dimethoxybenzoic acid with dodecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is obtained through crystallization.

Scientific Research Applications

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid has been extensively studied for its potential applications in material science, particularly as a surfactant and emulsifier. It has been shown to have excellent emulsifying properties, making it a promising candidate for use in the formulation of various industrial products, such as paints, coatings, and adhesives.

properties

Product Name

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

4-dodecoxy-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C21H34O5/c1-4-5-6-7-8-9-10-11-12-13-14-26-20-18(24-2)15-17(21(22)23)16-19(20)25-3/h15-16H,4-14H2,1-3H3,(H,22,23)

InChI Key

AJJQQVVXUBHLBY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)O)OC

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)O)OC

Origin of Product

United States

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